molecular formula C12H11N5O3 B3020721 N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1421472-52-7

N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B3020721
CAS RN: 1421472-52-7
M. Wt: 273.252
InChI Key: UAYVLPIGFLLEHU-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the body. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using different methods. It has also been shown to have low toxicity, which makes it a useful tool for studying the function of certain proteins and enzymes in the body. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. One direction is the further study of its potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-(pyrazin-2-yl)acrylonitrile with hydroxylamine-O-sulfonic acid to form 3-(pyrazin-2-yl)isoxazole-5-carboxylic acid. The resulting compound is then reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) and ethyl chloroformate to form N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.

Scientific Research Applications

N-(isoxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has potential applications in various fields of research, including medicinal chemistry, neuroscience, and biochemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of certain proteins and enzymes in the body.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c18-11(15-10-1-4-20-16-10)8-6-17(7-8)12(19)9-5-13-2-3-14-9/h1-5,8H,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVLPIGFLLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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